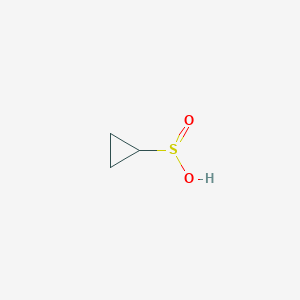

Cyclopropanesulfinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6O2S |

|---|---|

Molecular Weight |

106.15 g/mol |

IUPAC Name |

cyclopropanesulfinic acid |

InChI |

InChI=1S/C3H6O2S/c4-6(5)3-1-2-3/h3H,1-2H2,(H,4,5) |

InChI Key |

SJNAEBWOVPMUKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)O |

Origin of Product |

United States |

Cyclopropanesulfinic Acid: Advanced Research Perspectives

Significance and Research Context in Contemporary Organic Chemistry

Cyclopropanesulfinic acid and its salts, particularly sodium cyclopropanesulfinate, have emerged as versatile and significant reagents in modern organic synthesis. lookchem.com The unique chemical reactivity imparted by the strained cyclopropane (B1198618) ring combined with the sulfinyl group makes it a valuable building block for complex molecules. lookchem.com Its importance is particularly noted in medicinal chemistry and the development of novel synthetic methodologies.

A key application of this compound derivatives is in the synthesis of pharmaceutically active compounds. For instance, its sodium salt is utilized as a chemical reagent in the preparation of AMG 232, a potent inhibitor of the MDM2-p53 interaction, which is investigated for its potential as an anti-tumor agent. lookchem.comchemicalbook.com Furthermore, derivatives have been instrumental in creating building blocks for potent inhibitors of the hepatitis C virus NS3 protease, highlighting their role in antiviral drug discovery.

In the realm of synthetic methodology, this compound and its salts are employed in a variety of advanced chemical transformations. Researchers have successfully used sodium cyclopropanesulfinate in transition-metal-free, tandem cross-decarboxylative/coupling reactions with cinnamic acids to produce vinyl sulfones in high yields. rsc.org It also participates in Bunte salt-mediated oxidative C–H sulfonation of alkenes, leading to vinyl and allylic sulfones. rsc.org Recent studies have demonstrated its use in visible-light-mediated regioselective hydroxysulfonylation of acrylamides, a process used in a synthetic approach to the drug bicalutamide. researchgate.net These applications underscore the compound's role in developing efficient and environmentally benign synthetic protocols that tolerate a wide range of functional groups. rsc.org

Historical Development of Cyclopropane-Based Sulfur Chemistry

The chemistry of cyclopropanes has been a subject of fascination and intensive study for over a century, since William Henry Perkin's first synthesis of a cyclopropane derivative in the 1880s. acs.org The unique reactivity of the strained three-membered ring has established cyclopropanes as versatile building blocks in organic synthesis, medicinal chemistry, and materials science. acs.orgunivasf.edu.br The introduction of sulfur functionalities onto this strained ring system represented a significant advancement, merging the distinct reactivities of both moieties.

The development of cyclopropane-based sulfur chemistry can be seen as an intersection of two major fields. Organosulfur chemistry has provided a vast toolkit of reactions for forming carbon-sulfur bonds. jmchemsci.com A landmark development that connected sulfur chemistry with cyclopropane synthesis was the Johnson–Corey–Chaykovsky reaction, discovered in 1961 and subsequently developed by E. J. Corey and Michael Chaykovsky. wikipedia.org This reaction utilizes sulfur ylides to react with α,β-unsaturated carbonyl compounds (enones) to form cyclopropanes, demonstrating a powerful method for constructing the strained ring using a sulfur-based reagent. wikipedia.orgpharmaguideline.com

While early methods for preparing cyclopropanecarboxylic acid, a related precursor, were known, the specific synthesis of this compound and its derivatives is a more contemporary development driven by the demand for novel building blocks in drug discovery and methodology. orgsyn.org The synthesis of cyclopropanesulfonyl chloride, a direct precursor to the sulfinic acid, can be achieved from cyclopropylmagnesium bromide and sulfur dioxide, followed by chlorination. chemicalbook.com The exploration of sulfinic acids, including this compound, as nucleophilic partners in various coupling reactions is a relatively recent trend, fueled by the development of modern catalytic systems, including photoredox catalysis. rsc.orgresearchgate.net The biosynthesis of cyclopropane rings, often involving S-adenosylmethionine (SAM) or intramolecular nucleophilic displacement, also provides a natural precedent for the formation of these structures, inspiring synthetic chemists. nih.gov

Classification within Organosulfur Compounds

Organosulfur compounds constitute a broad and diverse class of molecules characterized by the presence of at least one carbon-sulfur bond. jmchemsci.com The classification of these compounds is systematically organized based on the nature of the sulfur-containing functional group. wikipedia.org

This compound belongs to the sulfinic acid class of organosulfur compounds. The general structure of a sulfinic acid is R-S(=O)OH, where 'R' is an organic substituent. In the case of this compound, the 'R' group is a cyclopropyl (B3062369) ring.

The hierarchy of its classification is as follows:

Organosulfur Compounds : The broadest category, encompassing all organic compounds containing sulfur. wikipedia.orgtandfonline.com This class includes sulfides (thioethers), thiols (mercaptans), disulfides, sulfoxides, sulfones, sulfonic acids, and their derivatives, among others. jmchemsci.comwikipedia.orgalfa-chemistry.com

Sulfur-Oxygen Compounds : Within organosulfur chemistry, a major subgroup contains sulfur-oxygen bonds.

Sulfinic Acids and their Derivatives : This specific family includes sulfinic acids (RSO₂H), sulfinate esters (RSO₂R'), and sulfinamides (RSONR'₂). wikipedia.orgorganic-chemistry.org this compound is the parent acid in this specific subgroup where the substituent is a cyclopropyl group. It is an intermediate oxidation state for sulfur, between a sulfenic acid (RSOH) and a sulfonic acid (RSO₃H).

The table below illustrates the position of sulfinic acids relative to other common organosulfur functional groups.

| Class | General Formula | Oxidation State of Sulfur (Typical) |

| Thiol | R-SH | -2 |

| Sulfide (B99878) | R-S-R' | -2 |

| Disulfide | R-S-S-R' | -1 |

| Sulfoxide (B87167) | R-S(=O)-R' | 0 |

| Sulfinic Acid | R-S(=O)OH | +2 |

| Sulfone | R-S(=O)₂-R' | +4 |

| Sulfonic Acid | R-S(=O)₂OH | +4 |

This classification is fundamental to understanding the reactivity of this compound. As a sulfinic acid, it can act as a nucleophile through its sulfur atom in various synthetic transformations, a property that is central to its modern applications. rsc.orgrsc.org

Advanced Synthetic Methodologies for Cyclopropanesulfinic Acid and Its Functionalized Derivatives

Direct Synthetic Routes to Cyclopropanesulfinic Acid

Direct synthesis of this compound can be achieved through several effective methods, including reductive transformations and organometallic approaches.

Reductive Transformations of Cyclopropanesulfonyl Halides

A primary route to this compound involves the reduction of cyclopropanesulfonyl halides, most notably cyclopropanesulfonyl chloride. cymitquimica.comchemimpex.com This precursor is a colorless to pale yellow liquid that serves as a key reagent in the formation of sulfonamides and other sulfonyl derivatives. cymitquimica.comchemimpex.com The sulfonyl chloride functional group is highly electrophilic, making it reactive toward reducing agents. The transformation to the corresponding sulfinic acid can be accomplished using various reducing agents, which effectively convert the sulfonyl halide to the desired sulfinic acid.

Organometallic Approaches: Grignard Reagent Mediated Synthesis

An alternative and widely utilized method for the synthesis of this compound involves the use of organometallic reagents, specifically cyclopropylmagnesium bromide. scientificlabs.co.ukchemicalbook.com This Grignard reagent is typically prepared by reacting cyclopropyl (B3062369) bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting cyclopropylmagnesium bromide solution can then be reacted with sulfur dioxide (SO2). chemicalbook.comnih.gov This reaction proceeds via the nucleophilic attack of the cyclopropyl group from the Grignard reagent onto the electrophilic sulfur atom of sulfur dioxide, forming a magnesium sulfinate salt. Subsequent acidic workup protonates the sulfinate to yield this compound. This method is advantageous due to the commercial availability and relatively straightforward preparation of the Grignard reagent. chemicalbook.com

| Method | Starting Material | Key Reagent | Intermediate | Product |

|---|---|---|---|---|

| Reductive Transformation | Cyclopropanesulfonyl chloride | Reducing Agent | - | This compound |

| Grignard Reagent Mediated Synthesis | Cyclopropyl bromide | Magnesium, Sulfur dioxide | Cyclopropylmagnesium bromide | This compound |

Alternative Precursor Strategies

Synthesis of Chiral this compound Scaffolds

The synthesis of chiral this compound scaffolds is of great interest due to the importance of enantiomerically pure compounds in various applications, including pharmaceuticals.

Asymmetric Catalysis in Cyclopropane (B1198618) Formation

The creation of chiral cyclopropane rings is a foundational step in accessing chiral this compound. marquette.edu Asymmetric catalysis provides a powerful tool for this purpose. nih.govdicp.ac.cn Various transition-metal catalyzed reactions have been developed to achieve high enantioselectivity in the formation of cyclopropanes. nih.govorganic-chemistry.org For instance, cobalt and rhodium complexes with chiral ligands have been shown to be effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.govorganic-chemistry.org Another approach involves the use of engineered enzymes, such as myoglobin (B1173299) variants, which can catalyze cyclopropanation reactions with high stereoselectivity. rochester.edu Phase-transfer catalysis using chiral catalysts has also been successfully employed for the asymmetric cyclopropanation of chalcones. nih.gov These methods allow for the construction of the cyclopropane core with a defined stereochemistry, which can then be carried through to the final sulfinic acid product.

| Catalyst Type | Example Catalyst/System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | Co(II) with chiral amidoporphyrin ligand | Alkenes and α-heteroaryldiazomethanes | High diastereoselectivity and enantioselectivity | nih.gov |

| Transition Metal | Chiral Rhodium(III) complex | Sulfoxonium ylides and β,γ-unsaturated ketoesters | Excellent enantio- and diastereoselectivity | organic-chemistry.org |

| Biocatalyst | Engineered Myoglobin variants | Styrenes and α-diazoacetate reagents | High trans-selectivity and enantioselectivity | rochester.edu |

| Organocatalyst | Cinchona alkaloid ammonium (B1175870) salt (Phase-transfer) | Chalcones and bromomalonates | Good yields and enantiomeric ratios | nih.gov |

Stereoselective Sulfination Reactions

Once a chiral cyclopropane building block is obtained, the next critical step is the introduction of the sulfinyl group with control of the stereochemistry at the sulfur atom. Stereoselective sulfination reactions are employed to achieve this. acs.org One common method involves the reaction of a chiral alcohol with a sulfinyl chloride in the presence of a chiral auxiliary or catalyst. nih.govnih.gov This can lead to the formation of diastereomeric sulfinate esters, which can then be separated. Subsequent nucleophilic displacement at the sulfur atom, for example with an organometallic reagent, can proceed with inversion of configuration to yield the desired enantiomerically enriched sulfinic acid derivative. nih.gov Another strategy is the stereoselective oxidation of a prochiral sulfide (B99878) to a sulfoxide (B87167), which can then be converted to the sulfinic acid. acs.org The choice of chiral oxidant or catalyst is crucial for achieving high enantioselectivity in this transformation. acs.org

Enantioselective Approaches

The synthesis of enantiomerically pure or enriched this compound and its derivatives is a significant challenge, driven by the increasing importance of chiral sulfur compounds in asymmetric synthesis and medicinal chemistry. acs.org While direct asymmetric synthesis of this compound is not widely documented, several key enantioselective strategies applicable to sulfinates and cyclopropane-containing molecules have been established. These approaches primarily rely on the use of chiral auxiliaries, diastereoselective reactions, and organocatalysis.

One of the most established methods involves the use of chiral alcohols as auxiliaries to form diastereomeric sulfinate esters. acs.org For instance, a prochiral sulfinylating agent can be reacted with a chiral alcohol, such as menthol, to produce a mixture of diastereomeric sulfinates. These diastereomers, possessing different physical properties, can then be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched sulfinic acid or a corresponding derivative. Diacetone-D-glucose is another chiral alcohol that has proven effective as a synthetic auxiliary in this context. acs.org

A more modern and efficient approach involves asymmetric organocatalysis. Recent advancements have demonstrated the direct, enantioselective condensation of prochiral sulfinates with alcohols to form enantioenriched sulfinate esters. nih.govwixsite.com This method utilizes a pentanidium organocatalyst to achieve high stereoselectivity with a broad range of substrates. nih.gov Such a strategy could potentially be adapted for the synthesis of chiral cyclopropanesulfinate esters, providing a more direct route to these valuable compounds. The resulting chiral sulfinate esters are versatile intermediates that can be transformed into a variety of other chiral sulfur pharmacophores. nih.govwixsite.com

Furthermore, asymmetric synthesis of related chiral cyclopropane structures highlights the feasibility of creating stereogenic centers on the cyclopropyl ring. For example, chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides have been synthesized with good yields and diastereoselectivity from chiral N-sulfinyl alpha-chloro ketimines. nih.gov Although this method produces a sulfinamide rather than a sulfinic acid, it establishes a valid pathway for introducing chirality into cyclopropane-sulfur conjugates.

| Catalyst/Auxiliary | Method Description | Target Molecule Type |

| Menthol | Use of a chiral alcohol to form separable diastereomeric sulfinate esters. acs.org | Chiral Sulfinates |

| Pentanidium | Organocatalytic asymmetric condensation of prochiral sulfinates and alcohols. nih.gov | Enantioenriched Sulfinate Esters |

| Chiral N-sulfinyl group | Diastereoselective addition of Grignard reagents to N-sulfinyl α-chloro ketimines. nih.gov | Chiral Cyclopropyl Sulfinamides |

Derivatization Strategies from this compound

This compound is a versatile intermediate that serves as a precursor for a variety of other cyclopropane-containing organosulfur compounds. Its derivatives, particularly sulfonamides and sulfonate esters, are of significant interest in medicinal chemistry.

Cyclopropanesulfonamides are readily synthesized from this compound via a two-step procedure. The initial step involves the oxidation of the sulfinic acid to the corresponding sulfonyl chloride. This transformation is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The resulting cyclopropanesulfonyl chloride is a reactive intermediate that is often used immediately in the subsequent step without extensive purification.

In the second step, the cyclopropanesulfonyl chloride is treated with a primary or secondary amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to afford the desired cyclopropanesulfonamide. This reaction is a standard nucleophilic acyl substitution at the sulfur center. The wide availability of diverse amines allows for the creation of large libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme for Cyclopropanesulfonamide Synthesis:

Step 1 (Oxidation/Chlorination): Cyclopropane-SO₂H + Chlorinating Agent → Cyclopropane-SO₂Cl

Step 2 (Amination): Cyclopropane-SO₂Cl + R¹R²NH + Base → Cyclopropane-SO₂NR¹R²

Cyclopropanesulfonate esters can also be prepared from this compound. Similar to the synthesis of sulfonamides, the process often begins with the conversion of the sulfinic acid to the more reactive cyclopropanesulfonyl chloride. The subsequent reaction of this sulfonyl chloride with an alcohol in the presence of a base yields the corresponding cyclopropanesulfonate ester.

Alternatively, modern catalytic methods may allow for the direct coupling of this compound with alcohols. Asymmetric condensation reactions using organocatalysts have proven effective for other sulfinate esters and represent a more atom-economical approach to these compounds. nih.gov

General Reaction Scheme for Cyclopropanesulfonate Ester Synthesis:

Method 1 (via Sulfonyl Chloride):

Cyclopropane-SO₂H → Cyclopropane-SO₂Cl

Cyclopropane-SO₂Cl + R-OH + Base → Cyclopropane-SO₂OR

Method 2 (Direct Esterification - potential):

Cyclopropane-SO₂H + R-OH (Catalyst) → Cyclopropane-SO₂OR

The reactivity of the sulfur atom in this compound allows for its conversion into several other classes of organosulfur compounds. jmchemsci.com

Cyclopropanesulfonic Acid: Mild oxidation of this compound, for example with hydrogen peroxide or potassium permanganate, yields the more highly oxidized cyclopropanesulfonic acid. This sulfonic acid is a stronger acid and can be used to form stable salts or other derivatives.

Cyclopropyl Disulfides (via Reduction/Disproportionation): Although not a direct conversion, sulfinic acids can undergo complex redox reactions. Under certain reducing conditions or upon disproportionation, precursors related to this compound could potentially form dicyclopropyl disulfide.

Thiosulfinates: this compound or its corresponding sulfinyl chloride can react with a thiol (R-SH) to form a thiosulfinate ester (Cyclopropane-S(O)S-R). Thiosulfinates are a unique class of sulfur compounds with known biological activity. jmchemsci.com

Cyclopropyl Sulfoxides: While not a direct derivatization of the acid itself, the synthetic precursors to this compound (e.g., cyclopropyl thiols) can be selectively oxidized to form chiral cyclopropyl sulfoxides, which are valuable building blocks in asymmetric synthesis. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. mdpi.com This involves designing reactions that are more efficient, generate less waste, use safer chemicals, and consume less energy. jddhs.comnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comacs.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100

Reactions with high atom economy, such as addition or rearrangement reactions, are considered "greener" because they generate fewer byproducts and waste. acs.orgjk-sci.com In contrast, substitution and elimination reactions often have poor atom economy. rsc.org

Consider a plausible synthesis of this compound by the oxidation of cyclopropyl mercaptan (cyclopropanethiol) with hydrogen peroxide:

C₃H₅SH + 2 H₂O₂ → C₃H₅SO₂H + 2 H₂O

To calculate the atom economy for this reaction:

Desired Product: this compound (C₃H₆O₂S, MW ≈ 106.14 g/mol )

Reactants: Cyclopropyl mercaptan (C₃H₆S, MW ≈ 74.14 g/mol ) + 2 × Hydrogen Peroxide (H₂O₂, MW ≈ 34.01 g/mol )

Total Reactant Mass: 74.14 + 2(34.01) = 142.16 g/mol

Calculation: % Atom Economy = (106.14 / 142.16) × 100 ≈ 74.7%

Catalytic Systems for Sustainable Synthesis

The development of sustainable synthetic methodologies for this compound and its functionalized derivatives is an area of growing interest, driven by the principles of green chemistry. Modern synthetic chemistry increasingly emphasizes the use of catalytic systems to achieve high efficiency, selectivity, and atom economy while minimizing waste and the use of hazardous reagents. Although direct catalytic synthesis of this compound is not extensively documented, several catalytic strategies for the synthesis of functionalized cyclopropanes containing sulfur-based functional groups, which can serve as precursors, have been reported. These methods primarily involve transition metal catalysis, with rhodium, copper, and palladium complexes playing a significant role.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium catalysts are particularly effective in the enantioselective synthesis of functionalized cyclopropanes. Chiral rhodium(II) carboxylate complexes have been successfully employed in the asymmetric cyclopropanation of alkenes with diazo compounds. A notable example is the catalytic asymmetric synthesis of highly functionalized cyclopropanes from α-substituted allyl sulfones. nih.gov In these reactions, a chiral rhodium complex, such as Rh₂(S-BTPCP)₄, catalyzes the reaction between an α-substituted allyl sulfone and an α-aryl diazoacetate or a diacceptor diazo reagent. nih.gov This methodology provides access to enantioenriched cyclopropanes with a high degree of functionality, which are valuable intermediates for further chemical transformations. nih.govresearchgate.net

These reactions typically exhibit high diastereoselectivities and enantioselectivities, making them attractive for the synthesis of chiral building blocks. nih.gov The resulting cyclopropyl sulfones can potentially be converted to the corresponding sulfinic acids through established chemical procedures. The sustainability of this approach is enhanced by the catalytic nature of the reaction, which allows for the use of small amounts of the rhodium complex to produce significant quantities of the desired product.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of α-Substituted Allyl Sulfones

| Entry | Allyl Sulfone | Diazo Reagent | Catalyst | Yield (%) | d.r. | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylallyl sulfone | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 85 | >20:1 | 95 | nih.gov |

| 2 | Naphthylallyl sulfone | Methyl phenyldiazoacetate | Rh₂(S-PTAD)₄ | 78 | 15:1 | 92 | nih.gov |

d.r. = diastereomeric ratio; ee = enantiomeric excess

Copper-Catalyzed Reactions

Copper-based catalytic systems offer a more economical and environmentally friendly alternative to precious metal catalysts like rhodium and palladium. Copper catalysts have been utilized in a variety of transformations involving the formation of carbon-sulfur bonds. For instance, copper-catalyzed radical cascade reactions of simple cyclobutanes have been developed for the synthesis of highly functionalized cyclobutene (B1205218) derivatives, including those with sulfonyl groups. nih.govrsc.org While not directly targeting cyclopropanes, this methodology demonstrates the potential of copper catalysis in functionalizing small rings with sulfur-containing moieties.

In the context of sustainable synthesis, the use of earth-abundant and low-toxicity copper catalysts is highly desirable. Research in this area is ongoing to develop copper-catalyzed methods for the direct sulfinylation of cyclopropane rings or for the cyclopropanation of alkenes with sulfinate-containing reagents.

Palladium-Catalyzed Functionalization

Palladium catalysts are well-known for their versatility in cross-coupling and C-H functionalization reactions. Palladium-catalyzed methods have been explored for the synthesis of functionalized cyclopropanes. For example, palladium(0)-catalyzed intramolecular C-H bond functionalization of cyclopropanes has been used to prepare quinoline (B57606) and tetrahydroquinoline derivatives. rsc.org This demonstrates the feasibility of activating C-H bonds in the cyclopropane ring, which could potentially be adapted for the introduction of a sulfinic acid group.

Furthermore, palladium-catalyzed cyclopropanation of aryl/heteroaryl fluoro-sulfonates has been reported, showcasing the compatibility of palladium catalysts with sulfur-containing functional groups in the context of cyclopropane synthesis. researchgate.net The development of palladium-catalyzed C-H sulfinylation of cyclopropanes would represent a significant advancement in the sustainable synthesis of this compound, as it would allow for the direct functionalization of a simple cyclopropane starting material, thereby improving atom economy.

Table 2: Overview of Catalytic Systems for the Synthesis of Functionalized Cyclopropanes

| Catalyst Type | Metal | Key Reactions | Precursor to this compound | Sustainability Aspects |

|---|---|---|---|---|

| Chiral Carboxylate Complexes | Rhodium | Asymmetric Cyclopropanation | Cyclopropyl sulfones | High enantioselectivity, catalytic turnover |

| Various Complexes | Copper | Radical Cascade Reactions, C-S bond formation | Functionalized cyclobutanes (potential for extension to cyclopropanes) | Earth-abundant metal, lower toxicity |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Cyclopropanesulfinic Acid

Fundamental Reactivity Patterns

The reactivity of cyclopropanesulfinic acid can be systematically examined through its oxidation and reduction pathways, and its interactions with nucleophiles and electrophiles.

Oxidation Pathways to Cyclopropanesulfonic Acid Derivatives

The sulfur atom in this compound exists in an intermediate oxidation state and is susceptible to oxidation. This process typically leads to the formation of the more stable cyclopropanesulfonic acid. The general transformation involves the conversion of the sulfinic acid group (-SO₂H) to a sulfonic acid group (-SO₃H).

The mechanism of this oxidation can proceed through various pathways depending on the oxidizing agent employed. For instance, oxidation with mild oxidizing agents can involve a two-equivalent transfer process at the sulfur center. researchgate.net In some cases, the reaction may proceed through radical intermediates, particularly with one-electron oxidants. The initial step would be the formation of a sulfonyl radical, which is then further oxidized to the sulfonic acid. researchgate.net

| Oxidizing Agent | Product | Reaction Conditions |

| Mild Oxidizing Agents | Cyclopropanesulfonic Acid | Varies |

| One-Electron Oxidants | Cyclopropanesulfonic Acid | Varies |

This table is illustrative and based on general principles of sulfinic acid oxidation, as specific experimental data for this compound is limited.

Reduction Processes

Reduction of the sulfinic acid moiety in this compound is a less common transformation compared to its oxidation. However, under specific conditions with potent reducing agents, it is conceivable to reduce the sulfinic acid group. Analogous reductions of related sulfur-containing compounds suggest that the reaction could potentially yield cyclopropyl-containing sulfur species in lower oxidation states. For instance, the reduction of sulfonic acids, a higher oxidation state, to thiols has been achieved using specific catalytic systems, suggesting that a similar, albeit likely milder, approach might be applicable to sulfinic acids.

| Reducing Agent | Potential Product(s) | Reaction Conditions |

| Strong Reducing Agents | Cyclopropanethiol or other reduced sulfur species | Specific and potentially harsh conditions |

Nucleophilic and Electrophilic Transformations

The sulfinic acid group in this compound possesses both nucleophilic and electrophilic character, allowing it to participate in a range of transformations. The sulfur atom, with its lone pair of electrons, can act as a nucleophile, while the acidic proton and the potential for the sulfur to be attacked by stronger nucleophiles highlight its electrophilic nature.

As a nucleophile, the sulfur atom can attack various electrophilic centers. Conversely, the sulfinic acid group can be targeted by nucleophiles. For instance, the electrophilic sulfur atom in sulfenic acids (a related class of compounds) is known to be susceptible to nucleophilic attack by various nucleophiles, including carbanions, amines, and thiols. biorxiv.org A similar reactivity pattern can be anticipated for this compound, where strong nucleophiles could potentially displace the hydroxyl group or add to the sulfur atom.

Cyclopropane (B1198618) Ring-Opening Reactions

A hallmark of cyclopropane chemistry is the susceptibility of the strained three-membered ring to undergo ring-opening reactions. This reactivity is driven by the release of inherent ring strain, which is estimated to be around 27.6 kcal/mol for the parent cyclopropane.

Mechanistic Investigations of Ring-Opening Pathways

The ring-opening of cyclopropanes can be initiated by either electrophilic or nucleophilic attack. In the context of this compound, the presence of the electron-withdrawing sulfinic acid group is expected to influence the regioselectivity and facility of these reactions.

Electrophilically induced ring-opening would likely involve the initial attack of an electrophile on the cyclopropane ring, leading to a carbocationic intermediate. This intermediate would then be trapped by a nucleophile, resulting in a 1,3-difunctionalized open-chain product. The sulfinic acid group would likely direct the initial electrophilic attack due to its electronic influence on the ring.

Nucleophilically induced ring-opening typically requires the presence of an activating group on the cyclopropane ring, often a donor-acceptor substitution pattern. While the sulfinic acid group is electron-withdrawing, its ability to sufficiently activate the ring for nucleophilic attack without an additional donor group is a subject for further investigation. In such a scenario, a nucleophile would attack one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate, which is then protonated or otherwise quenched. Kinetic studies of ring-opening reactions of geminal bis(acceptor)-substituted cyclopropanes with thiophenolates have shown that these reactions proceed via an SN2 mechanism. researchgate.net

Influence of Substituents on Ring Strain Release

The presence and nature of substituents on the cyclopropane ring can significantly impact the rate and regioselectivity of ring-opening reactions. Electron-withdrawing groups, such as the sulfinic acid group, can polarize the C-C bonds of the ring, making them more susceptible to cleavage.

The electronic properties of the sulfinic acid group would likely play a crucial role in stabilizing any intermediates formed during the ring-opening process. For instance, in an electrophilically initiated mechanism, the electron-withdrawing nature of the sulfinic acid group would destabilize an adjacent carbocation, potentially directing the electrophilic attack to the distal C-C bond. Conversely, in a hypothetical nucleophilic ring-opening, the sulfinic acid group could stabilize a developing negative charge on an adjacent carbon.

Further research, including detailed kinetic and computational studies, is necessary to fully elucidate the specific influence of the sulfinic acid substituent on the thermodynamics and kinetics of ring strain release in this compound.

Radical Chemistry Involving this compound

The radical chemistry of this compound is primarily centered around the generation and subsequent reactions of the cyclopropyl (B3062369) sulfonyl radical. This transient intermediate can be accessed through various methods and participates in a range of transformations, offering a unique avenue for the introduction of the cyclopropanesulfonyl moiety into organic molecules.

Generation and Reactivity of Cyclopropyl Sulfonyl Radicals

Cyclopropyl sulfonyl radicals are typically generated from stable precursors such as cyclopropanesulfonyl chlorides or by the oxidation of cyclopropanesulfinate salts. While direct generation from this compound is less common, it can be envisioned to proceed via oxidation. Once formed, the cyclopropyl sulfonyl radical exhibits a noteworthy stability against ring-opening, a common reaction pathway for many cyclopropylmethyl radicals. This reluctance to undergo ring scission allows the radical to participate in intermolecular and intramolecular reactions, preserving the three-membered ring structure.

The reactivity of the cyclopropyl sulfonyl radical is characterized by its electrophilic nature, readily adding to electron-rich π-systems such as alkenes and alkynes. This addition is often followed by subsequent radical or ionic steps to afford a variety of functionalized products.

Table 1: Representative Reactions of Cyclopropyl Sulfonyl Radicals

| Reaction Type | Reactant | Product | Conditions |

| Addition to Alkenes | Styrene | 2-Cyclopropylsulfonyl-1-phenylethane | Radical Initiator, Heat |

| Addition to Alkynes | Phenylacetylene | (E)-1-(Cyclopropylsulfonyl)-2-phenyl-ethene | Radical Initiator, Heat |

| Atom Transfer | Carbon tetrachloride | Cyclopropanesulfonyl chloride | Radical Initiator, Heat |

Visible-Light-Mediated Transformations

The advent of photoredox catalysis has provided a mild and efficient platform for the generation and reaction of sulfonyl radicals, including the cyclopropyl sulfonyl radical. rsc.org Visible-light-mediated transformations offer an alternative to traditional methods that often require harsh conditions or toxic reagents. In this context, cyclopropanesulfinate salts or esters can serve as precursors to the cyclopropyl sulfonyl radical.

Under visible light irradiation and in the presence of a suitable photocatalyst, the cyclopropanesulfinate can undergo a single-electron transfer (SET) process to generate the corresponding cyclopropyl sulfonyl radical. This radical can then engage in various synthetic transformations. For instance, the photocatalyzed addition of sulfonyl radicals to alkenes and alkynes has been well-established. nih.gov While specific examples involving this compound are not extensively documented, the general principles of visible-light-mediated sulfonyl radical chemistry are applicable.

Visible-light-induced reactions of cyclopropanes, particularly those bearing aryl substituents, often involve the formation of radical cations, leading to ring-opening. nih.govresearchgate.net However, in the context of transformations involving the sulfonyl group, the integrity of the cyclopropane ring is often maintained, highlighting the unique reactivity profile of the cyclopropyl sulfonyl radical.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and this compound and its derivatives can participate in such transformations, primarily through cross-coupling reactions.

Mechanistic Studies of Organometallic Intermediates

The mechanistic pathways of transition metal-catalyzed reactions involving this compound derivatives, such as cyclopropanesulfinate salts, are believed to proceed through the formation of organometallic intermediates. ethz.chrsc.org In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle is initiated by the oxidative addition of an aryl or vinyl halide to a low-valent palladium complex. The resulting organopalladium(II) species can then undergo ligand exchange with a cyclopropanesulfinate salt.

This compound as a Ligand or Substrate Precursor

In the realm of transition metal catalysis, this compound and its corresponding sulfinate anion can act as precursors to ligands or participate directly as substrates. The sulfinate group is known to coordinate to transition metals in various modes, influencing the electronic and steric environment of the metal center. This coordination can be pivotal in directing the outcome of a catalytic reaction.

As a substrate precursor, cyclopropanesulfinate salts are valuable reagents in cross-coupling reactions for the synthesis of cyclopropyl sulfones. These reactions, typically catalyzed by palladium or nickel complexes, allow for the formation of carbon-sulfur bonds under relatively mild conditions. The cyclopropane moiety often remains intact throughout these transformations, providing a reliable method for the introduction of the cyclopropanesulfonyl group.

Chemo-, Regio-, and Stereoselectivity in Reactions

The principles of chemo-, regio-, and stereoselectivity are of paramount importance in understanding and predicting the outcomes of reactions involving this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In reactions involving this compound derivatives, the sulfinate group can be selectively targeted in the presence of other reactive functionalities, such as esters or ketones, particularly in transition metal-catalyzed cross-coupling reactions.

Regioselectivity is concerned with the preferential formation of one constitutional isomer over another. In the context of cyclopropane ring-opening reactions, the regioselectivity is dictated by the electronic and steric properties of the substituents on the ring. nih.govresearchgate.net For instance, in the radical addition of a cyclopropyl sulfonyl radical to an unsymmetrical alkene, the regiochemical outcome is governed by the relative stability of the resulting carbon-centered radical intermediate.

Stereoselectivity describes the preferential formation of one stereoisomer over another. In reactions involving the cyclopropane ring, the stereochemical outcome is often influenced by the approach of the reagent to the three-membered ring. rsc.org For example, in the addition of a reagent to a substituted cyclopropane, the attack may occur preferentially from the less sterically hindered face, leading to the formation of a specific diastereomer. Computational studies have been employed to rationalize the origins of stereoselectivity in such reactions. nih.gov

Table 2: Selectivity in Reactions of Cyclopropane Derivatives

| Selectivity Type | Description | Example in Cyclopropane Chemistry |

| Chemoselectivity | Preferential reaction at one functional group. | Palladium-catalyzed cross-coupling of a cyclopropanesulfinate in the presence of an ester group. |

| Regioselectivity | Preferential formation of one constitutional isomer. | Ring-opening of a substituted cyclopropane at the most substituted carbon. nih.gov |

| Stereoselectivity | Preferential formation of one stereoisomer. | Diastereoselective addition to a substituted cyclopropane ring. rsc.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For cyclopropanesulfinic acid, NMR provides definitive information about the connectivity of atoms, the electronic environment of the nuclei, and the molecule's conformational preferences.

Multi-Nuclear NMR Applications

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, observing nuclei such as ¹H and ¹³C, is employed for the complete structural assignment of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show characteristic signals for the cyclopropyl (B3062369) protons. Due to the magnetic anisotropy induced by the ring current of the cyclopropane (B1198618) ring, these protons appear in a distinct, highly shielded (upfield) region of the spectrum, typically between 0.2 and 1.5 ppm. researchgate.netdtic.milresearchgate.net The spectrum would consist of two multiplets: one for the methine proton (CH-SO₂H) and another, more complex pattern for the diastereotopic methylene (B1212753) protons (-CH₂-). The methine proton would be shifted further downfield due to the deshielding effect of the adjacent electronegative sulfinic acid group.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. The cyclopropyl carbons are characteristically shielded, appearing at high field (typically -5 to 20 ppm). researchgate.net The carbon atom bonded to the sulfinic acid group (C-S) would be observed at a lower field compared to the methylene carbons due to the electron-withdrawing nature of the substituent.

Other Nuclei (¹⁷O, ³³S) : While less common, NMR spectroscopy of isotopes like ¹⁷O and ³³S could offer direct insight into the electronic structure at the sulfinic acid moiety. However, these experiments are often challenging due to the low natural abundance and quadrupolar nature of these nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH-S | ¹H | ~2.5 - 3.5 | Multiplet | Deshielded by the sulfinic acid group. |

| CH₂ | ¹H | ~0.5 - 1.5 | Multiplet | Characteristic upfield shift due to ring anisotropy. researchgate.net |

| C H-S | ¹³C | ~30 - 45 | CH | Deshielded by direct attachment to sulfur. |

| C H₂ | ¹³C | ~5 - 15 | CH₂ | Characteristic upfield shift for cyclopropyl carbons. researchgate.net |

Conformational Analysis via NMR

While the cyclopropane ring itself is rigid and planar, conformational flexibility exists due to rotation around the C-S single bond. dalalinstitute.comlibretexts.org This rotation determines the spatial orientation of the sulfinic acid group relative to the ring.

NMR techniques can provide insight into the preferred conformation. The Nuclear Overhauser Effect (NOE), observed in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, can detect through-space interactions between protons. NOE correlations between the methine proton of the ring and the O-H proton of the sulfinic acid group could establish their proximity and help define the dominant conformer in solution. Furthermore, precise analysis of the vicinal proton-proton coupling constants (³JHH) within the cyclopropyl ring can provide information about the dihedral angles and, by extension, the ring's substitution pattern. dtic.mil

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would display characteristic bands for both the cyclopropane ring and the sulfinic acid moiety.

Cyclopropane Ring Vibrations : The strained ring gives rise to distinct absorptions. The C-H stretching vibrations of the ring typically appear at a relatively high frequency for a saturated system, around 3100-3000 cm⁻¹. docbrown.info A characteristic "ring breathing" or skeletal vibration is often observed in the 1020-1000 cm⁻¹ region. docbrown.infoacs.org

Sulfinic Acid Group Vibrations : The R-SO₂H group has several characteristic vibrational modes. The S=O stretch is a strong and prominent band, expected in the region of 1090-1040 cm⁻¹. s-a-s.org The S-O single bond stretch appears at a lower frequency. The O-H stretching vibration of the sulfinic acid is typically a very broad and strong absorption spanning a wide range, often centered around 2800-2400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Cyclopropane | C-H stretch | 3100 - 3000 | Medium |

| Cyclopropane | CH₂ deformation | 1480 - 1440 | Medium |

| Cyclopropane | Ring skeletal vibration | 1020 - 1000 | Medium-Strong |

| Sulfinic Acid | O-H stretch | 2800 - 2400 | Strong, Broad |

| Sulfinic Acid | S=O stretch | 1090 - 1040 | Strong |

| Sulfinic Acid | S-O stretch | ~900 | Medium |

Electronic Spectroscopy (UV/Vis) for Mechanistic Insights

Electronic spectroscopy (UV/Vis) probes the electronic transitions within a molecule. Chromophores, or light-absorbing groups, are typically required for absorption in the UV-visible range (200-800 nm).

This compound lacks extensive conjugation or traditional chromophores. The cyclopropane ring and the sulfinic acid group are saturated systems and are not expected to absorb significantly in the near-UV or visible regions. Any absorption would likely occur in the far-UV region (<200 nm), which is not routinely accessible. Therefore, UV/Vis spectroscopy is of limited use for the direct structural characterization of this compound. However, it can be a valuable tool for mechanistic studies, for instance, by monitoring the formation or disappearance of a chromophoric species in a reaction involving this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the molecular ion ([M]⁺ or [M+H]⁺ depending on the ionization method) would confirm the molecular formula. The fragmentation of this ion under electron impact (EI) or collision-induced dissociation (CID) would provide structural clues.

Predicted fragmentation pathways include:

Cleavage of the C-S bond : This would be a primary fragmentation pathway, leading to the formation of a cyclopropyl cation (m/z 41) and a [SO₂H] radical, or a cyclopropyl radical and a [SO₂H]⁺ cation (m/z 65). docbrown.info

Loss of SO₂ : A common fragmentation for sulfur-containing acids is the elimination of sulfur dioxide (SO₂), which would lead to a fragment corresponding to cyclopropane.

Ring Opening and Fragmentation : The strained cyclopropane ring can undergo ring-opening upon ionization, followed by the loss of stable neutral molecules like ethene (C₂H₄, 28 Da), resulting in characteristic fragment ions. docbrown.infohyphadiscovery.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₃H₆O₂S, MW: 106.14)

| m/z | Proposed Fragment Ion | Possible Origin |

| 106 | [C₃H₆O₂S]⁺ | Molecular Ion (M⁺) |

| 65 | [SO₂H]⁺ | Cleavage of the C-S bond |

| 42 | [C₃H₆]⁺ | Loss of SO₂ from the molecular ion |

| 41 | [C₃H₅]⁺ | Cleavage of the C-S bond (cyclopropyl cation) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of:

Bond Lengths and Angles : This would confirm the expected geometry of the cyclopropane ring (C-C bond lengths ~1.51 Å, internal angles ~60°) and the sulfinic acid group (pyramidal geometry at the sulfur atom). wikipedia.orgtandfonline.com

Conformation : The analysis would reveal the exact conformation adopted by the molecule in the crystal lattice, specifically the torsion angle around the C-S bond.

Intermolecular Interactions : It would identify and characterize any hydrogen bonding involving the acidic proton of the sulfinic acid group and the sulfinyl oxygens. tandfonline.com These interactions are crucial in determining the crystal packing and the macroscopic properties of the solid.

While no crystal structure for this compound has been reported in the public domain, data from related structures confirm that this technique provides the most unambiguous and detailed structural information possible. researchgate.netopenaccessjournals.com

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that strictly adheres to the requested outline for the chemical compound “this compound.” The search did not yield specific theoretical and computational studies, such as Density Functional Theory (DFT) calculations or ab initio investigations, that have been published for this particular molecule.

The detailed analyses required for the specified subsections—including predictions of molecular geometries, electronic structures, energetics of reaction pathways, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MESP)—are highly specific and must be based on published research to ensure scientific accuracy.

While general principles and methodologies of quantum chemical studies are well-documented for many organic molecules, specific data and research findings for this compound are absent in the available literature. Therefore, constructing a thorough and scientifically accurate article that is solely focused on the theoretical and computational investigations of this compound, as per the provided outline, cannot be accomplished at this time.

Theoretical and Computational Investigations of Cyclopropanesulfinic Acid

Reaction Mechanism ModelingNo detailed computational models for the reaction mechanisms of Cyclopropanesulfinic acid were found. While computational methods are used to study the mechanisms of reactions involving other sulfinic acids or cyclopropane-forming reactions, this specific compound has not been the subject of such detailed investigation.rsc.orgnih.gov

Potential Energy Surface MappingMapping a potential energy surface (PES) is crucial for understanding reaction pathways.libretexts.orglongdom.orgwayne.eduThere are studies on the PES of other cyclic alkanes, but specific research detailing the potential energy surface for reactions of this compound is not present in the available literature.aip.org

Due to the absence of specific research data for this compound in these advanced computational areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. The topics listed represent a highly specialized area of computational chemistry for which this particular compound has not yet been a focus of study.

Kinetic and Thermodynamic Parameters from Computational Data

While specific computational studies exclusively detailing the kinetic and thermodynamic parameters of this compound are not abundant in publicly accessible literature, valuable inferences can be drawn from computational analyses of related compounds, namely sulfinic acids and electrophilic cyclopropanes.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, transition states, and the associated energetic landscapes. researchgate.net For sulfinic acids, computational studies have shed light on their reactivity, particularly in processes like cysteine oxidation to sulfinic acid, which can be modeled to understand the electronic and structural changes involved. nih.gov

The reactivity of the cyclopropane (B1198618) ring is significantly influenced by its inherent ring strain, which provides a thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net Computational models can quantify this strain energy and predict the activation barriers for various reactions. For electrophilically activated cyclopropanes, computational methods have been employed to study the kinetics of ring-opening reactions with nucleophiles. nih.govresearchgate.net These studies often involve calculating the reaction energy profiles, identifying transition states, and determining the rate constants.

A representative example of kinetic data obtained from studies on electrophilic cyclopropanes is presented in the table below. While not specific to this compound, these values for the ring-opening reactions of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid illustrate the kind of kinetic parameters that can be determined computationally and validated experimentally. mdpi.com The variation in yield and reaction conditions highlights the sensitivity of the cyclopropane ring's reactivity to its substitution pattern and the surrounding environment.

Table 1: Kinetic Data for Ring-Opening Reactions of Substituted Cyclopropanes

| Entry | Cyclopropane Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-phenylcyclopropane-1,1-dicarbonitrile | S-(3,3-dicyano-3-phenylpropyl) ethanethioate | 75 |

| 2 | 2-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile | S-(3-(4-chlorophenyl)-3,3-dicyanopropyl) ethanethioate | 68 |

| 3 | 2-(4-bromophenyl)cyclopropane-1,1-dicarbonitrile | S-(3-(4-bromophenyl)-3,3-dicyanopropyl) ethanethioate | 65 |

| 4 | 2-(o-tolyl)cyclopropane-1,1-dicarbonitrile | S-(3,3-dicyano-3-(o-tolyl)propyl) ethanethioate | 70 |

This table presents data on the divergent reactivity of donor-acceptor cyclopropanes under phase-transfer catalysis (PTC) conditions, leading to ring-opening products. The yields are indicative of the kinetic favorability of the reaction under the specified conditions. mdpi.com

For this compound, computational studies would be invaluable in determining parameters such as bond dissociation energies of the S-O and O-H bonds, the acidity of the sulfinic acid proton, and the energy barriers for its characteristic reactions, such as oxidation or disproportionation.

Development and Validation of Computational Models for this compound Systems

The development and validation of accurate computational models are paramount for the reliable prediction of the chemical properties and reactivity of molecules like this compound. The process involves a systematic approach to ensure that the theoretical model faithfully represents the real-world chemical system.

The initial step in developing a computational model is the selection of an appropriate theoretical method and basis set. DFT methods are widely used for their balance of accuracy and computational cost. researchgate.netnih.gov The choice of functional within DFT is critical and must be validated for the specific system under study. For instance, in studies involving sulfinic acids or cyclopropanes, various functionals may be tested against experimental data or higher-level theoretical calculations to identify the most suitable one. nih.gov

Validation of a computational model is a multi-faceted process. It often begins with comparing the computed geometric parameters (bond lengths, bond angles) of the molecule with experimental data, if available from techniques like X-ray crystallography. For this compound, where experimental structural data may be scarce, comparison with data for related, well-characterized molecules can provide a degree of validation.

A crucial aspect of model validation is the ability to reproduce experimental reactivity and spectroscopic data. For example, a validated computational model should be able to accurately predict the vibrational frequencies observed in an infrared (IR) spectrum or the chemical shifts in a nuclear magnetic resonance (NMR) spectrum. nih.gov

Furthermore, for kinetic and thermodynamic predictions, the computational model must be validated against experimental kinetic data, such as reaction rates and activation energies, or thermodynamic data, like enthalpies of formation or reaction. researchgate.net This can involve studying a series of related reactions and demonstrating that the computational model can reproduce the experimental trends in reactivity. For instance, a computational model for this compound could be validated by its ability to predict the relative acidities of a series of substituted sulfinic acids.

In silico analyses, including molecular docking and molecular dynamics simulations, are also powerful tools for validating the interactions of a molecule within a larger system, such as with a biological target. nih.gov For example, the validation of a computational model for 4-amino-3-hydroxynaphthalene-1-sulfonic acid involved confirming its stable interactions with a specific biological regulator through such simulations. nih.gov A similar approach could be applied to understand the potential biological interactions of this compound.

The distortion/interaction model, often used in conjunction with DFT, has proven useful in predicting the reactivity of cycloaddition reactions and can be a valuable tool for validating computational models of systems involving strained rings like cyclopropane. nih.gov This model dissects the activation barrier into contributions from the distortion of the reactants and the interaction between them, providing deeper insight into the factors controlling reactivity.

Ultimately, the development and validation of computational models for this compound systems would rely on a combination of these approaches, leveraging data from analogous systems to build and rigorously test the predictive power of the theoretical framework.

Structure Reactivity Relationships in Cyclopropanesulfinic Acid Chemistry

Electronic Effects of the Cyclopropyl (B3062369) Ring and Sulfinyl Group on Reactivitynih.govresearchgate.net

The reactivity of cyclopropanesulfinic acid is governed by a complex interplay of electronic effects originating from both the cyclopropyl ring and the sulfinyl group. The cyclopropane (B1198618) ring, due to the high p-character of its C-C bonds, can act as a weak electron-donating group through σ-aromaticity, capable of stabilizing adjacent carbocations or electron-deficient centers. Conversely, the sulfinyl group (-S(O)OH) is inherently electron-withdrawing due to the electronegativity of the oxygen atom. This inductive effect increases the electrophilicity of the sulfur atom.

This duality creates a unique electronic environment at the sulfur center. The electron-withdrawing nature of the sulfinyl group makes the sulfur atom susceptible to nucleophilic attack. Simultaneously, the lone pair of electrons on the sulfur atom allows it to act as a nucleophile. The cyclopropyl group can modulate this reactivity; its electron-donating character can slightly reduce the electrophilicity of the sulfur atom compared to other alkylsulfinic acids, while potentially enhancing the nucleophilicity of the sulfur's lone pair. This balance of opposing electronic forces dictates the compound's reactivity profile towards various reagents. For instance, in reactions where the sulfur acts as an electrophile, electron-withdrawing substituents on the cyclopropyl ring would be expected to increase the reaction rate, whereas electron-donating groups would decrease it. nih.gov

Steric Hindrance and Conformational Influencesresearchgate.net

The rigid, three-membered structure of the cyclopropyl ring imposes significant conformational constraints on the this compound molecule. libretexts.org Unlike acyclic alkyl chains that have relatively free bond rotation, the C-C bonds of the cyclopropane ring are fixed, leading to a limited number of low-energy conformations for the attached sulfinyl group. libretexts.orgunina.it This conformational rigidity plays a crucial role in the molecule's reactivity by influencing the steric accessibility of the sulfur atom.

The orientation of the sulfinyl group relative to the plane of the cyclopropyl ring can either shield the sulfur atom from an incoming reagent or leave it exposed. This steric hindrance can be a determining factor in reaction kinetics, particularly with bulky nucleophiles or electrophiles. nih.gov The most stable conformer will likely position the bulky oxygen and hydroxyl groups to minimize steric interactions with the ring's hydrogen atoms, a phenomenon known as cyclopropylic strain. libretexts.org Any deviation from this optimal conformation to reach a reaction's transition state would require an input of energy, thereby increasing the activation barrier. Therefore, the specific stereochemical outcome of reactions at the sulfur center can be heavily influenced by these conformational and steric factors.

Quantitative Structure-Reactivity Relationships (QSRRs)researchgate.netchemrxiv.org

Quantitative structure-reactivity relationships (QSRRs) are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. libretexts.org For derivatives of this compound, QSRR models can be developed to predict reaction rates or equilibrium constants based on descriptors that quantify structural variations, such as the electronic or steric properties of substituents on the cyclopropyl ring. researchgate.netpurdue.edu These models provide valuable insights into reaction mechanisms and allow for the prediction of reactivity for novel compounds without the need for extensive experimentation.

Hammett-type correlations, a form of linear free-energy relationship, can be applied to quantify the influence of substituents on the reactivity of this compound derivatives. nih.gov By placing various substituents (e.g., -CH₃, -Cl, -NO₂) at a specific position on the cyclopropyl ring, one can measure the rate constant (k) for a given reaction and compare it to the rate constant of the unsubstituted compound (k₀). Plotting the logarithm of the rate ratio (log(k/k₀)) against the appropriate Hammett substituent constant (σ) can yield a straight line. researchgate.net The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups, implying a buildup of positive charge.

Table 1: Hypothetical Hammett Data for the Reaction of Substituted Cyclopropanesulfinic Acids

| Substituent (X) | Hammett Constant (σ) | Rate Constant (k, M⁻¹s⁻¹) | log(kₓ/kн) |

|---|---|---|---|

| -H | 0.00 | 1.5 x 10⁻⁴ | 0.00 |

| -CH₃ | -0.17 | 0.8 x 10⁻⁴ | -0.27 |

| -Cl | 0.23 | 4.5 x 10⁻⁴ | 0.48 |

| -NO₂ | 0.78 | 2.1 x 10⁻³ | 1.15 |

Modern computational chemistry provides a powerful toolkit for predicting chemical reactivity through the calculation of various molecular descriptors. nih.gov For this compound, these descriptors can offer a detailed picture of its electronic structure and potential reaction pathways. Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to act as a nucleophile, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electrophilicity. A low LUMO energy suggests the molecule is a good electron acceptor. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) can identify the most electrophilic (positive) and nucleophilic (negative) sites within the molecule. slideshare.net

These descriptors can be used to build more sophisticated QSRR models that go beyond simple Hammett correlations, providing a deeper, mechanism-based understanding of reactivity. semanticscholar.orgresearchgate.net

Table 2: Hypothetical Computational Descriptors for this compound

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -9.8 eV | Indicates moderate nucleophilic character (lone pair on sulfur). |

| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack at the S-O antibonding orbital. |

| Partial Charge on Sulfur (qS) | +0.75 | Confirms the electrophilic nature of the sulfur atom. |

| Dipole Moment | 3.5 D | Highlights the polar nature of the molecule. |

Influence of Acid-Base Properties on Reaction Pathwayswikipedia.orgresearchgate.net

This compound is an acid, capable of donating the proton from its hydroxyl group. The acidity, quantified by its pKa value, is a critical determinant of its chemical behavior in different environments. The position of the acid-base equilibrium dictates the dominant species in solution: the neutral this compound (c-C₃H₅S(O)OH) or its conjugate base, the cyclopropanesulfinate anion (c-C₃H₅SO₂⁻).

These two species exhibit markedly different reactivity:

Neutral Acid (c-C₃H₅S(O)OH): In its protonated form, the sulfur atom is more electrophilic. It can react with nucleophiles, and the entire -S(O)OH group can potentially act as a leaving group in certain reactions.

Anion (c-C₃H₅SO₂⁻): The deprotonated cyclopropanesulfinate anion is a potent nucleophile, with the negative charge localized on the oxygen atoms and, to a lesser extent, the sulfur atom. It will readily attack electrophilic centers.

Therefore, the pH of the reaction medium directly controls the reaction pathway. In acidic conditions (pH < pKa), reactions characteristic of the neutral acid will predominate. In basic conditions (pH > pKa), the chemistry will be dominated by the nucleophilic character of the sulfinate anion. pageplace.de This pH-dependent reactivity is fundamental to controlling the outcomes of reactions involving this compound.

Solvation Effects on Reaction Rates and Equilibriaslideshare.netkoreascience.kr

The choice of solvent can have a profound impact on both the rate of a reaction and the position of chemical equilibria involving this compound. wikipedia.org Solvation refers to the interaction between solute molecules and solvent molecules. These interactions can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energetic landscape of the reaction.

The effects can be categorized based on solvent type:

Polar Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds. They are particularly effective at solvating both the neutral acid (through hydrogen bonding to the sulfinyl oxygen and hydroxyl group) and the cyclopropanesulfinate anion. The strong solvation of the anion can shift the acid-base equilibrium, often increasing the apparent acidity of the compound compared to less polar solvents.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but lack acidic protons. They are effective at solvating cations but are less effective at solvating small anions like the sulfinate. This can affect the rates of reactions where the anion acts as a nucleophile.

Nonpolar Solvents (e.g., hexane, toluene): These solvents interact weakly with polar molecules. In such solvents, this compound may exist as hydrogen-bonded dimers or aggregates, which can alter its reactivity compared to its monomeric form in polar solvents.

According to the Hughes-Ingold rules, reactions that generate more charge in the transition state than in the reactants are accelerated by polar solvents. Conversely, reactions where charge is dispersed or destroyed in the transition state are slowed by polar solvents. The specific effect of a solvent on a reaction of this compound will thus depend intimately on the reaction mechanism.

Table 3: Hypothetical Influence of Solvent Polarity on Reaction Rate

| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) | Rationale |

|---|---|---|---|

| Hexane | 1.9 | 1 | Baseline rate in a nonpolar environment. |

| Acetonitrile | 37.5 | 50 | Polar aprotic solvent stabilizes a polar transition state. |

| Water | 78.4 | 250 | Polar protic solvent strongly solvates and stabilizes a charge-separated transition state. |

Applications of Cyclopropanesulfinic Acid and Its Derivatives in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The rigid, three-membered ring of cyclopropane (B1198618), when functionalized with a sulfinyl or sulfonyl group, provides a powerful tool for synthetic chemists. These derivatives serve as versatile synthons for introducing the cyclopropyl (B3062369) moiety into larger molecules or for undergoing ring-expansion reactions to generate more complex heterocyclic systems.

The cyclopropane ring is a structural feature in a wide variety of natural products, including terpenes, fatty acid metabolites, and alkaloids, often conferring unique biological activities. marquette.edu Derivatives of cyclopropanesulfinic acid, such as aryl cyclopropyl sulfides and sulfones, are valuable precursors in the synthesis of these complex natural scaffolds. nih.govbeilstein-journals.org A general strategy involves the use of a bifunctional cyclopropane scaffold, for instance, an ester- and sulfide-substituted cyclopropane, which can be prepared via methods like cobalt-catalyzed cyclopropanation. nih.gov This scaffold allows for divergent synthesis, where the ester and sulfur functionalities can be modified orthogonally to build complexity. nih.gov

For example, the sulfide (B99878) can be oxidized to the corresponding sulfoxide (B87167) or sulfone. The sulfoxide can then be used in a sulfoxide-metal exchange to generate a cyclopropyl Grignard reagent, which is stable enough to react with various electrophiles, effectively forming new carbon-carbon bonds on the cyclopropane ring. nih.gov This approach grants access to a diverse library of cyclopropane-containing building blocks suitable for elaborating into natural product frameworks. nih.govresearchgate.netrsc.orgresearchgate.net The stereocontrolled synthesis of these building blocks, such as trans-cyclopropyl sulfones from epoxides, ensures the precise installation of stereocenters required for biologically active molecules. nih.govfigshare.com

| Precursor Type | Transformation | Resulting Scaffold | Relevance |

| Aryl Cyclopropyl Sulfide | Oxidation & Sulfoxide-Metal Exchange | Functionalized Cyclopropyl Organometallic | C-C bond formation on the cyclopropane ring. nih.gov |

| Terminal Epoxides | Reaction with Diethyl (phenylsulfonyl)methylphosphonate | Enantiopure trans-Cyclopropyl Sulfones | Stereocontrolled synthesis of key building blocks. nih.govfigshare.com |

| Phenyl Vinyl Sulfide | Cobalt-Catalyzed Cyclopropanation | Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate | Versatile bifunctional scaffold for divergent synthesis. nih.gov |

This table illustrates general strategies for using cyclopropane-sulfur derivatives to create scaffolds for natural product synthesis.

Cyclopropane derivatives bearing sulfur functional groups are excellent precursors for the synthesis of various sulfur-containing heterocycles. nih.govdocumentsdelivered.com The inherent ring strain of the cyclopropane can be harnessed to drive ring-opening and ring-expansion reactions. For example, aryl cyclopropyl sulfides can be converted into cyclopropyllithium species which, upon reaction with aldehydes, yield 1-(arylthio)cyclopropylcarbinyl alcohols. beilstein-journals.org These intermediates can subsequently undergo rearrangement to furnish cyclobutanones, which are themselves precursors to larger heterocyclic systems. beilstein-journals.org

Furthermore, the copper-catalyzed ring-opening of cyclopropenes with in-situ generated sulfinates (from β-thioamide sulfones) provides a direct route to alkyl aryl sulfones, demonstrating the utility of cyclopropane fragmentation in constructing linear sulfonated structures that can be precursors for cyclization. chemrxiv.org The reactivity of donor-acceptor cyclopropanes, a category that can include sulfone-substituted cyclopropanes, allows them to act as versatile three-carbon (C3) synthons in cycloaddition reactions to construct five-membered rings and other complex cyclic systems.

Role in Catalysis and Ligand Design

The stereogenic potential of the sulfur atom in sulfinyl derivatives, combined with the rigid cyclopropyl backbone, makes these compounds highly valuable in the field of asymmetric catalysis. Chiral cyclopropyl sulfoxides, in particular, have been developed as effective ligands and auxiliaries to control the stereochemical outcome of chemical reactions.

Chiral sulfoxides have emerged as a versatile class of ligands for a wide range of transition-metal-catalyzed asymmetric reactions. nih.govresearchgate.net The proximity of the chiral sulfur atom to the metal center allows for effective transfer of stereochemical information during the catalytic cycle. nih.gov Cyclopentadienylruthenium (CpRu) complexes featuring a tethered chiral cyclopropyl sulfoxide have been synthesized and shown to be highly efficient catalysts for the asymmetric redox bicycloisomerization of enynes. beilstein-journals.orgresearchgate.net These reactions produce bicyclic products containing [3.1.0] and [4.1.0] frameworks with good yields and enantioselectivity. beilstein-journals.orgresearchgate.net

The effectiveness of these catalysts can be fine-tuned by modifying the electronic and steric properties of the substituents on the sulfoxide. For instance, in the aforementioned CpRu-catalyzed reaction, a catalyst with a p-anisole moiety on the sulfoxide provided the best efficiency and selectivity. beilstein-journals.org Similarly, chiral cobalt(II) porphyrin complexes have demonstrated exceptional selectivity in cyclopropanation reactions, producing cyclopropyl esters, sulfones, and other derivatives with high diastereo- and enantioselectivity. nih.govresearchgate.net

| Catalyst System | Reaction Type | Product Type | Key Finding |

| Chiral CpRu-Sulfoxide | Redox Bicycloisomerization of Enynes | [3.1.0] and [4.1.0] Bicycles | Chiral sulfoxide ligand induces asymmetry in complex bicyclic products. beilstein-journals.orgresearchgate.net |

| Chiral Cobalt(II) Porphyrins | Asymmetric Cyclopropanation | Cyclopropyl Sulfones, Esters | Catalyst exhibits unique reactivity and exceptional stereocontrol. nih.govresearchgate.net |

This table summarizes examples of asymmetric reactions catalyzed by complexes containing chiral sulfoxide ligands.

The sulfinyl group is an effective chiral auxiliary, capable of directing the stereochemistry of reactions on a tethered substrate. nih.gov Chiral sulfoxides are particularly useful due to their high optical stability. nih.gov While traditional methods often rely on chiral backbones, ligands using a stereogenic sulfur atom offer distinct advantages, including the ability to switch between S- and O-coordination to a metal center. nih.gov

The synthesis of enantiopure sulfoxides, including cyclopropyl sulfoxides, is crucial for their application as ligands and auxiliaries. A common strategy is the asymmetric oxidation of the corresponding prochiral sulfide. For instance, the oxidation of cyclopropyl phenyl sulfide using a chiral titanium complex can yield the corresponding chiral sulfoxide with an enantiomeric excess of up to 95%. Another powerful method is the Anderson synthesis, which involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur atom. This approach can be adapted to create a wide variety of chiral aryl alkyl sulfoxides, including those with a cyclopropyl group.

The resulting chiral cyclopropyl sulfoxides can be incorporated into more complex ligand architectures. For example, chiral sulfoxide-oxazoline ligands have been used in palladium-catalyzed enantioselective C-H activation reactions, demonstrating their utility in creating highly functionalized chiral molecules. nih.gov

Applications in Materials Chemistry (General)

While the application of this compound derivatives in materials science is an emerging area, the unique chemistry of cyclopropyl sulfones suggests significant potential, particularly in the synthesis of novel polymers. Aromatic polysulfones are a class of high-performance engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. core.ac.uknih.gov

One promising avenue is the radical ring-opening polymerization (ROP) of cyclic monomers to produce polymers with heteroatoms in the main chain. mdpi.com This method has been successfully applied to cyclic sulfolane (B150427) derivatives to synthesize aliphatic polysulfones, avoiding the use of gaseous sulfur dioxide. nih.govmdpi.com By analogy, a cyclopropyl sulfone, which can be synthesized by the oxidation of a cyclopropyl sulfide (derivable from this compound), could serve as a monomer for ROP. The high strain energy of the cyclopropane ring could facilitate the ring-opening process, leading to the formation of a polysulfone with a unique repeating unit. Lewis acid-catalyzed ROP of donor-acceptor cyclopropanes has also been demonstrated, offering an alternative polymerization pathway. rsc.org The incorporation of the cyclopropyl sulfone unit into a polymer backbone could impart novel properties, such as altered thermal stability, solubility, and degradability, creating new functional materials. scispace.comrsc.org

| Polymerization Strategy | Monomer Type (Proposed) | Polymer Class | Potential Advantage |